Cas no 2229567-70-6 (tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate)

Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate is a fluorinated carbamate derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group and a pentafluorinated butylamine moiety, enhancing stability and reactivity in peptide coupling and other transformations. The presence of multiple fluorine atoms imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design. The Boc group allows for selective deprotection under mild acidic conditions, facilitating controlled synthesis. This compound is particularly useful in the development of fluorinated bioactive molecules, offering precise functionalization and improved pharmacokinetic profiles.
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate structure
2229567-70-6 structure
Product name:tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
CAS No:2229567-70-6
MF:C9H15F5N2O2
MW:278.219619989395
CID:5976393
PubChem ID:165642185

tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
    • EN300-1877549
    • 2229567-70-6
    • Inchi: 1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-5(4-15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17)
    • InChI Key: ILHMMTBJNYQJOB-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(C(CN)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 278.10536854g/mol
  • Monoisotopic Mass: 278.10536854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 1.8

tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877549-0.1g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
0.1g
$930.0 2023-09-18
Enamine
EN300-1877549-0.05g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
0.05g
$888.0 2023-09-18
Enamine
EN300-1877549-1.0g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
1g
$1142.0 2023-06-02
Enamine
EN300-1877549-5.0g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
5g
$3313.0 2023-06-02
Enamine
EN300-1877549-2.5g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
2.5g
$2071.0 2023-09-18
Enamine
EN300-1877549-0.5g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
0.5g
$1014.0 2023-09-18
Enamine
EN300-1877549-10.0g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
10g
$4914.0 2023-06-02
Enamine
EN300-1877549-5g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
5g
$3065.0 2023-09-18
Enamine
EN300-1877549-0.25g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
0.25g
$972.0 2023-09-18
Enamine
EN300-1877549-10g
tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate
2229567-70-6
10g
$4545.0 2023-09-18

tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate Related Literature

Additional information on tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate

Introduction to Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate (CAS No. 2229567-70-6)

Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2229567-70-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The structural features of this molecule, particularly the presence of a pentafluorobutyl side chain and an amino group, contribute to its unique chemical properties and potential biological activities.

The synthesis and characterization of Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate involve meticulous attention to detail to ensure high purity and yield. The pentafluorobutyl moiety introduces fluorine atoms into the molecular structure, which can enhance metabolic stability and bioavailability—key factors in pharmaceutical design. Additionally, the amino group provides a site for further functionalization, enabling the attachment of other pharmacophores or modifications that may improve binding affinity to target proteins or enzymes.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate and biological targets. Studies have shown that fluorinated carbamates exhibit promising properties in modulating enzyme activity and receptor binding. For instance, modifications in the pentafluorobutyl group can influence the electronic distribution of the molecule, thereby affecting its pharmacokinetic profile. This has led to increased interest in exploring its potential as an intermediate in the synthesis of novel therapeutic agents.

In the realm of drug discovery, Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate has been investigated for its potential role in addressing various therapeutic challenges. The compound’s structural motif aligns well with the requirements for selective inhibition of key enzymes involved in metabolic disorders and inflammatory pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain and inflammation.

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance molecular properties such as lipophilicity and resistance to enzymatic degradation. The pentafluorobutyl group in Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate not only contributes to these desirable characteristics but also allows for fine-tuning of physicochemical properties through structural variations. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

From a synthetic chemistry perspective, the preparation of Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate involves multi-step reactions that require precise control over reaction conditions. The use of fluorinated precursors necessitates specialized equipment and methodologies to ensure optimal yields and minimal side reactions. Advances in green chemistry have also influenced the synthesis process by promoting solvent-free reactions or using recyclable catalysts—trends that align with sustainable pharmaceutical manufacturing practices.

The biological activity of Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan-2-yl)carbamate has been further explored through high-throughput screening (HTS) campaigns and structure-based drug design (SBDD). These approaches have identified lead compounds with enhanced efficacy and reduced toxicity compared to existing treatments. The combination of experimental data with computational modeling has accelerated the optimization process significantly.

In conclusion,Tert-butyl N-(1-amino-3,3,4,4,4-pentafluorobutan -2 -y l) carbamate (CAS No . 2229567 -70 -6 ) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , coupled with recent advancements in synthetic methodologies , make it a valuable building block for designing novel therapeutic agents . As research continues , this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas . p >

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